N-[4-({12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)phenyl]acetamide
Description
This compound features a tricyclic core system with a sulfur atom (8-thia) and two nitrogen atoms (4,6-diaza) within its fused rings. The 12-methyl substituent and the acetamide-linked phenyl group contribute to its unique stereoelectronic properties.
Properties
IUPAC Name |
N-[4-[(6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-11-3-8-16-15(9-11)17-18(20-10-21-19(17)25-16)23-14-6-4-13(5-7-14)22-12(2)24/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBARXRHJUPWEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({12-methyl-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)phenyl]acetamide typically involves multiple stepsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions and the use of efficient catalysts are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-({12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more hydrogenated product.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the compound's potential as an anticancer agent . In particular, its structural analogs have demonstrated significant growth inhibition in various cancer cell lines.
- Mechanism of Action : The compound is believed to interact with specific cellular pathways involved in cancer proliferation and apoptosis. For instance, some derivatives have shown inhibitory effects on key enzymes associated with tumor growth.
-
Case Studies :
- A study conducted on a derivative of this compound revealed a percent growth inhibition (PGI) of 86% against SNB-19 glioblastoma cells and 85% against OVCAR-8 ovarian cancer cells, indicating its strong anticancer activity .
- Molecular docking studies suggest that the compound can effectively bind to targets involved in cancer metabolism and signaling pathways .
Anti-inflammatory Applications
The compound has also been evaluated for its anti-inflammatory properties :
- Inhibition Studies : In silico studies have indicated that N-[4-({12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)phenyl]acetamide may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response .
- Experimental Findings : Experimental models have shown that compounds with similar structures can reduce inflammation markers significantly, suggesting a pathway for further development as anti-inflammatory drugs .
Drug Design and Development
The compound's unique structure makes it an attractive candidate for drug design:
- Structure Activity Relationship (SAR) : Understanding how modifications to the core structure affect biological activity can lead to the development of more potent derivatives .
- Computational Studies : Advanced computational methods are being employed to predict the pharmacokinetic properties of the compound and its derivatives, aiding in the design of new drugs with enhanced efficacy and safety profiles .
Mechanism of Action
The mechanism of action of N-[4-({12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-[1,4,4-Trimethyltricyclo[6.3.1.0³,⁹]dodec-8(12)-en-2-yl]acetamide
Key Differences :
- Substituents : Three methyl groups at positions 1,4,4 compared to the single 12-methyl group in the target compound.
- Bond Angles : Crystal structure data reveals bond angles (e.g., C3A–C4A–C5A = 107.7°) indicative of a strained tricyclic framework .
Methyl substituents could enhance lipophilicity but reduce conformational flexibility .
N-(4-{6-Oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide
Key Differences :
- Heteroatoms : Contains three oxygen atoms (trioxa) and one nitrogen (aza) in a tetracyclic system, contrasting with the sulfur and dual nitrogen atoms in the target compound.
- Ring System : A larger tetracyclic scaffold ([7.7.0.0³,⁷.0¹¹,¹⁵]) versus the tricyclic [7.4.0.0²,⁷] framework.
Implications :
The trioxa system may increase hydrophilicity and hydrogen-bonding capacity, while the larger ring system could impose steric hindrance, limiting bioavailability .
2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide
Key Differences :
- Substituents : A phenyl group at position 4 and a methoxyphenyl-acetamide side chain, compared to the simpler phenylacetamide in the target compound.
- Functional Groups : Additional acetyl and dioxo groups enhance electrophilicity.
Implications :
The phenyl and methoxy groups may improve target affinity through π-π interactions or steric effects, while the dioxo groups could introduce metabolic instability .
Comparative Data Table
Research Findings and Implications
- Heteroatom Effects : Sulfur in the target compound may enhance membrane permeability compared to oxygen-rich analogues, while dual nitrogen atoms could facilitate interactions with catalytic residues in enzymes .
- Substituent Roles : The 12-methyl group in the target compound likely reduces metabolic degradation compared to bulkier substituents (e.g., trimethyl groups in –6) .
- Ring Strain : Smaller tricyclic systems (e.g., [7.4.0.0²,⁷]) may offer better conformational stability than larger frameworks, as seen in ’s tetracyclic compound .
Biological Activity
N-[4-({12-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates sulfur and nitrogen heteroatoms, which may contribute to its biological activity. The molecular formula is C₁₄H₁₈N₄OS, with a molecular weight of approximately 302.39 g/mol.
Research has indicated that compounds similar to this compound may exert their effects through several proposed mechanisms:
- Kinase Inhibition : Compounds within this class have shown potential as inhibitors of various kinases involved in cancer progression and cell signaling pathways. For instance, studies have demonstrated that certain derivatives inhibit the activity of kinases like ATR (Ataxia Telangiectasia and Rad3 related protein) with IC50 values in the low nanomolar range .
- Apoptosis Induction : There is evidence suggesting that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This effect has been observed in melanoma cell lines overexpressing RhoC, where selective stimulation of apoptosis was noted .
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties against neurodegenerative diseases like Alzheimer's disease (AD). The compound's ability to bind tau aggregates suggests it may play a role in mitigating tau pathology .
Efficacy in Cancer Models
A summary of findings from various studies is presented below:
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Ramachandran et al. | A375M2 (Melanoma) | 66 | ATR Inhibition |
| Matsumura et al. | AD Brain Tissue | N/A | Tau Binding |
| CCG-1423 Study | PC-3 (Prostate Cancer) | 100 | Apoptosis Induction |
Case Studies
- Melanoma Treatment : In a study involving A375M2 melanoma cells, this compound showed significant inhibition of cell proliferation at nanomolar concentrations, indicating its potential as a therapeutic agent against aggressive melanoma variants.
- Neurodegenerative Disease Models : In vitro studies demonstrated that the compound could effectively bind to tau aggregates in AD models, suggesting a mechanism for reducing neurotoxicity associated with tau pathology . This finding opens avenues for further exploration into its use as a neuroprotective agent.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
